GSK650394 - 890842-28-1

GSK650394

Catalog Number: EVT-270232
CAS Number: 890842-28-1
Molecular Formula: C25H22N2O2
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK650394 is a potent and selective small-molecule inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1). [, , , , , , , ] SGK1 belongs to the AGC family of kinases, which also includes AKT and PKA, and plays a critical role in various cellular processes, including ion transport, cell survival, proliferation, and inflammatory responses. [, , , , , , , , , ] GSK650394 is widely used in scientific research to investigate the role of SGK1 in diverse biological systems and disease models.

EMD638683

  • Compound Description: EMD638683 is a potent and selective small-molecule inhibitor of serum- and glucocorticoid-inducible kinase 1 (SGK1) []. It exhibits anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
  • Relevance: Like GSK650394, EMD638683 targets SGK1, highlighting its significance as a potential target for cancer therapy. Notably, EMD638683 demonstrates a higher potency for SGK1 inhibition compared to GSK650394 [].

STO-609

  • Compound Description: STO-609 is a widely used tool inhibitor for investigating the signaling pathways involving calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) []. It has limitations as a research tool due to its off-target effects.
  • Relevance: STO-609 serves as a reference point for developing new CAMKK2 inhibitors, similar to GSK650394, which was used as a starting point for scaffold hopping in the search for improved CAMKK2 inhibitors [].

SB431542

  • Compound Description: SB431542 is a selective inhibitor of the transforming growth factor beta (TGF-β) type I receptor, also known as activin receptor-like kinase (ALK) 5 []. It disrupts TGF-β signaling, which is implicated in cell growth, differentiation, and extracellular matrix production.
  • Relevance: SB431542 was identified in a kinase inhibitor library screen alongside GSK650394, suggesting that both compounds affect critical matrix remodeling events during cancer cell invasion [].

SIS3

  • Compound Description: SIS3 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a crucial enzyme in cellular stress responses and inflammation [].
  • Relevance: Identified alongside GSK650394 in a kinase inhibitor library screen, SIS3 showcases shared involvement in processes like cell extension formation and matrix remodeling, which are critical for cancer cell invasion [].

Fasudil

  • Compound Description: Fasudil is a Rho-kinase inhibitor that exhibits vasodilatory effects by inhibiting RhoA/Rho-kinase signaling, leading to smooth muscle relaxation [].
  • Relevance: Identified as a hit alongside GSK650394 in a kinase inhibitor library screen, Fasudil suggests a potential link between SGK1 inhibition and the RhoA/Rho-kinase pathway in the context of matrix remodeling and cell invasion [].

PKC-412

  • Compound Description: PKC-412 is a multi-kinase inhibitor that targets various kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and protein kinase C (PKC) []. It possesses anti-angiogenic and anti-tumor properties.
  • Relevance: Identified together with GSK650394 in a kinase inhibitor library screen, PKC-412 emphasizes the potential interplay between SGK1 and multiple kinase pathways, particularly in processes like cell extension formation and matrix remodeling, which are crucial for tumor progression [].

LY294002

  • Compound Description: LY294002 is a potent and widely used inhibitor of phosphatidylinositol 3-kinase (PI3K), a central enzyme involved in various cellular processes, including cell growth, survival, and proliferation [, ]. It inhibits PI3K activity by competing for ATP binding at the catalytic site.
  • Relevance: LY294002 is frequently used alongside GSK650394 to investigate the interplay between PI3K/AKT and SGK1 signaling pathways [, ].

Cortisol (Hydrocortisone)

  • Compound Description: Cortisol, also known as hydrocortisone, is a naturally occurring glucocorticoid hormone produced by the adrenal glands []. It plays a crucial role in regulating various physiological processes, including stress response, immune function, and metabolism.
  • Relevance: Cortisol is a key regulator of SGK1 expression []. Research often utilizes cortisol alongside GSK650394 to study the specific effects of SGK1 inhibition in cellular systems.

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic glucocorticoid medication with anti-inflammatory and immunosuppressive properties []. It is used to treat various inflammatory and autoimmune conditions.
  • Relevance: Similar to cortisol, dexamethasone also regulates SGK1, making it a valuable tool for studying SGK1 function alongside its inhibitor GSK650394 [].

Fluorocitrate (FC)

  • Compound Description: Fluorocitrate is an inhibitor of aconitase, an enzyme involved in the citric acid cycle, leading to the disruption of cellular energy production []. It is specifically toxic to astrocytes, a type of glial cell in the central nervous system.
  • Relevance: Fluorocitrate is used in conjunction with GSK650394 to investigate the involvement of astrocytes and the SGK1 pathway in pain processing, particularly in models of postsurgical hyperalgesia [].

RU486 (Mifepristone)

  • Compound Description: RU486, also known as mifepristone, is a potent synthetic antiprogestogen with glucocorticoid receptor (GR) antagonist properties [, ].
  • Relevance: Research uses RU486 alongside GSK650394 to dissect the involvement of GR and SGK1 in various cellular processes, including their combined effects on progenitor proliferation [] and pain sensitivity [].

MDV3100 (Enzalutamide)

  • Compound Description: MDV3100, commercially known as enzalutamide, is an androgen receptor (AR) antagonist used to treat castrate-resistant prostate cancer []. It inhibits AR signaling by blocking androgen binding, nuclear translocation, and DNA binding.
  • Relevance: Research utilizes MDV3100 in conjunction with GSK650394 to study the potential interplay between GR, SGK1, and AR signaling pathways in prostate cancer [].

R1881 (Metribolone)

  • Compound Description: R1881, also known as metribolone, is a potent synthetic androgen that activates the androgen receptor (AR) []. It is often used in research to stimulate AR signaling pathways.
  • Relevance: R1881 serves as a control for androgen stimulation in experiments investigating the effects of GSK650394, particularly in the context of AR-positive prostate cancer cells [].
Overview

GSK 650394 is a small molecule inhibitor specifically targeting serum and glucocorticoid-regulated kinase 1 (SGK1). It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and bone health. The compound exhibits a potent inhibitory effect on SGK1, with an IC50 value of approximately 13 nM, making it a promising candidate for further research in various medical applications, including prostate cancer and osteoporosis management .

Source

The compound was synthesized by the medicinal chemistry department at GlaxoSmithKline, located in King of Prussia, Pennsylvania. Its development stemmed from research aimed at identifying effective inhibitors of SGK1, which plays a crucial role in various cellular processes and disease mechanisms .

Classification

GSK 650394 is classified as a selective inhibitor of SGK1, which is part of the AGC kinase family. This classification places it among compounds that modulate kinase activity, impacting numerous signaling pathways involved in cell growth, apoptosis, and metabolism.

Synthesis Analysis

Methods

The synthesis of GSK 650394 involves several key steps that are typical for small molecule development. While specific synthetic routes are proprietary, the general methodology includes:

  • Initial Screening: Identification of potential compounds through high-throughput screening.
  • Chemical Modification: Iterative modifications to enhance potency and selectivity for SGK1.
  • Purification: Techniques such as chromatography to isolate the desired compound from by-products.

Technical Details

The synthesis process requires careful control of reaction conditions to ensure high yield and purity. The compound is soluble in dimethyl sulfoxide at concentrations exceeding 10 mM, facilitating its use in various biochemical assays .

Molecular Structure Analysis

Structure

GSK 650394 has a well-defined chemical structure that allows it to interact specifically with SGK1. The precise molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₄N₄O
  • Molecular Weight: 218.25 g/mol

Data

The structural characteristics include functional groups that enhance its binding affinity to the active site of SGK1. The compound's design incorporates features that allow for competitive inhibition of the kinase activity.

Chemical Reactions Analysis

Reactions

GSK 650394 primarily acts through competitive inhibition of SGK1. In biochemical assays, it has been shown to inhibit phosphorylation activities effectively:

  • Inhibition Mechanism: The compound binds to the ATP-binding site of SGK1, preventing substrate phosphorylation.
  • IC50 Values:
    • SGK1: 13 nM
    • SGK2: 62 nM
    • Nedd4-2 phosphorylation in LNCaP cells: ~1 μM .

Technical Details

In vitro assays employing scintillation proximity techniques have been used to quantify the inhibitory effects on SGK1 and SGK2 activities. These assays measure the incorporation of radiolabeled ATP into phosphorylated substrates.

Mechanism of Action

Process

GSK 650394 exerts its effects by inhibiting the activity of SGK1, which is involved in multiple signaling pathways related to cell survival and proliferation. The inhibition leads to:

  • Reduced Cell Growth: Particularly noted in prostate cancer cell lines where androgen-mediated growth is suppressed.
  • Altered Phosphorylation States: Inhibition of downstream targets such as Nedd4-2, which is crucial for regulating cellular responses to growth signals.

Data

Studies indicate that GSK 650394 effectively reduces androgen-induced cellular activities, suggesting its potential utility in treating hormone-responsive cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: GSK 650394 is stable under standard laboratory conditions but should be stored at low temperatures (-20 °C) for long-term use.
  • Reactivity: Reacts specifically with kinases; minimal off-target effects have been reported in preliminary studies .
Applications

GSK 650394 has several promising applications in scientific research:

  • Cancer Research: Its primary application lies in prostate cancer treatment by inhibiting SGK1's role in androgen-mediated growth.
  • Bone Health Studies: Recent studies indicate its potential in treating osteoporosis by inhibiting osteoclast differentiation through modulation of signaling pathways like NF-kB and MAPK .
  • Neuroprotection Research: GSK 650394 has shown potential neuroprotective effects against conditions like neuropathic pain and hypoperfusion injuries .
Mechanistic Characterization of GSK 650394 as a Kinase Inhibitor

Structural Basis of SGK1/SGK2 Inhibition by GSK 650394

GSK 650394 (2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid) is a potent small-molecule inhibitor targeting serum- and glucocorticoid-regulated kinase 1 (SGK1) with well-defined structural interactions. The compound exhibits sub-nanomolar potency against purified SGK1, demonstrating an IC₅₀ value of 13 nM in fluorescence polarization assays [1]. In scintillation proximity assays (SPA), it inhibits SGK1 and SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively [3] [5]. The molecular structure (C₂₅H₂₂N₂O₂; MW 382.45) features a central benzoic acid scaffold with cyclopentyl and pyrrolopyridinyl-phenyl substituents that enable specific hydrophobic interactions within the ATP-binding pocket of SGK1 [1] [9].

Structural analyses reveal that GSK 650394 functions as a competitive ATP antagonist, binding directly to the kinase domain through hydrogen bonding with key residues in the catalytic cleft. The benzoic acid moiety forms critical interactions with the hinge region, while the hydrophobic cyclopentyl group occupies a selectivity pocket adjacent to the ATP-binding site [7]. This binding mode induces conformational constraints that prevent the kinase from adopting its active state, thereby blocking phosphate transfer to downstream substrates. The inhibitor's specificity for SGK isoforms is partially attributed to unique structural features within the SGK1 ATP-binding cavity that accommodate its bicyclic heteroaromatic system [5].

Table 1: Inhibition Kinetics of GSK 650394 Against SGK Isoforms

Assay TypeSGK1 IC₅₀SGK2 IC₅₀Experimental Conditions
Fluorescence Polarization13 nMNot reportedPurified SGK1
Scintillation Proximity Assay (SPA)62 nM103 nMSGK1 S422D (60-431 aa; 0.275 μg/mL)
Cell-Based Inhibition (LNCaP)~1 μMNot reportedAndrogen-stimulated growth inhibition

Selectivity Profiling Against AGC Kinase Family Members

GSK 650394 demonstrates remarkable selectivity for SGK1/SGK2 over closely related AGC kinase family members. Comprehensive profiling reveals >30-fold selectivity against Akt1 (PKB), a structurally homologous kinase with overlapping substrate specificity [3] [6]. This discrimination is pharmacologically significant given the central role of Akt in growth factor signaling pathways. The selectivity stems from structural divergences in the ATP-binding pockets, particularly within the glycine-rich loop and activation segments where GSK 650394's bulky cyclopentyl group encounters steric hindrance in Akt [5].

Cell-based screening across diverse cancer lines further confirms this selectivity pattern. While GSK 650394 potently inhibits SGK1-dependent prostate cancer (LNCaP) growth (IC₅₀ ~1 μM) [1], it exhibits variable potency against other cell types. Notably, hematologic cancer lines (MV-4-11, GDM-1) show exceptional sensitivity (IC₅₀ 0.16-0.88 μM), whereas solid tumor models (HT-29 colon cancer, A375 melanoma) require higher concentrations (IC₅₀ 5.25-7.27 μM) [5]. This differential sensitivity correlates with SGK isoform expression levels and pathway dependency rather than off-target effects.

Table 2: Cellular Selectivity Profiling of GSK 650394

Cell LineTumor TypeIC₅₀ (μM)Presumed SGK Dependence
MV-4-11Acute Myeloid Leukemia0.16High
DaoyMedulloblastoma0.52High
LNCaPProstate Cancer~1.00Androgen-regulated
MCF7Breast Cancer1.82Moderate
HT-29Colorectal Cancer7.27Low
A375Melanoma5.25Low

Competitive Inhibition Dynamics and ATP-Binding Site Interactions

Kinetic characterization establishes GSK 650394 as a reversible competitive inhibitor of ATP binding. In SPA experiments, increasing ATP concentrations diminish inhibitor potency, confirming direct competition for the nucleotide-binding site [1]. The inhibitor exhibits time-independent binding kinetics, distinguishing it from covalent inhibitors and suggesting rapid association-dissociation equilibrium. This reversibility is pharmacologically advantageous for therapeutic applications requiring dose-dependent control [7].

Molecular interactions involve three critical regions of SGK1: 1) The pyrrolopyridine moiety forms hydrogen bonds with the hinge region backbone (Cys179), 2) The benzoic acid carboxyl group interacts with catalytic Lys181 via water-mediated hydrogen bonding, and 3) The hydrophobic cyclopentyl substituent occupies a deep pocket lined with nonpolar residues (Leu158, Val164) [1] [9]. Mutational studies confirm that substitution at Val164 significantly reduces inhibitor affinity, underscoring the importance of this hydrophobic enclosure. The binding induces no major conformational changes in the kinase domain but effectively blocks the phospho-acceptor substrate channel through steric occlusion [7].

Modulation of Downstream Phosphorylation Targets

GSK 650394 exerts profound biological effects through selective modulation of SGK-dependent phosphorylation cascades. In prostate cancer models, it suppresses androgen-mediated phosphorylation of Nedd4-2 (neural precursor cell expressed, developmentally down-regulated 4-2), an E3 ubiquitin ligase regulating ion channel stability [1]. This inhibition occurs at concentrations as low as ~10 μM, disrupting the SGK1-Nedd4-2 signaling axis that promotes cancer cell survival [1] [3].

In osteoporosis models, GSK 650394 (10 μM) significantly inhibits RANKL-induced osteoclastogenesis by suppressing NF-κB and MAPK signaling pathways. Quantitative PCR demonstrates downregulation of osteoclast marker genes (TRAP, CTR, MMP-9) and transcription factors (NFATc1) through modulation of redox-sensitive kinases [2]. This effect correlates with reduced bone resorption in ovariectomized mice, establishing SGK1 as a therapeutic target for bone metabolic disorders.

Notably, in cerebral ischemia-reperfusion models, GSK 650394 (10 μM) preserves blood-brain barrier (BBB) integrity by reducing matrix metalloproteinase-2 (MMP-2) expression and preventing NDRG1 phosphorylation (a specific SGK1 substrate) [6]. This protective effect decreases infarct size by 35% compared to untreated controls, revealing a novel neuroprotective mechanism through endothelial stabilization.

Table 3: Downstream Targets Modulated by GSK 650394

Biological ContextKey TargetEffect of InhibitionFunctional Consequence
Prostate Cancer (LNCaP)Nedd4-2 phosphorylation↓ Androgen-mediated phosphorylationReduced cancer cell proliferation
Osteoclast DifferentiationNF-κB/MAPK pathways↓ NFATc1 expressionInhibited osteoclast formation
Bone HomeostasisAntioxidant enzymes↑ Catalase/SOD activityPrevented ovariectomy-induced bone loss
Cerebral IschemiaNDRG1 phosphorylation↓ Phospho-NDRG1 levelsReduced BBB disruption and infarct size
Inflammatory ResponseNF-κB nuclear translocation↓ Pro-inflammatory cytokinesAttenuated neuroinflammation

Properties

CAS Number

890842-28-1

Product Name

GSK 650394

IUPAC Name

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)

InChI Key

WVSBGSNVCDAMCF-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK 650394
GSK-650394
GSK650394

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.